![molecular formula C7H8N4O B1436694 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 89852-92-6](/img/structure/B1436694.png)
1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
概要
説明
1-Ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, particularly as inhibitors of various enzymes and receptors.
作用機序
Target of Action
The primary target of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound exerts its inhibitory activity by binding to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins required for the transition from the G1 phase to the S phase of the cell cycle . This results in cell cycle arrest, halting the proliferation of cancer cells .
Pharmacokinetics
These properties influence the bioavailability of the compound, determining how much of the compound reaches its target site of action .
Result of Action
The result of the action of this compound is a significant reduction in the proliferation of cancer cells . The compound induces cell cycle arrest, leading to a decrease in the number of cells progressing to the S phase . Additionally, it has been observed to induce apoptosis within cancer cells .
生化学分析
Biochemical Properties
1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, thereby inhibiting tumor growth. It also affects cell cycle regulation, potentially leading to cell cycle arrest in specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged cell cycle arrest or continuous inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as tumor inhibition or antimicrobial activity. At high doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux, altering the levels of specific metabolites. For instance, it may inhibit enzymes involved in nucleotide synthesis, leading to changes in nucleotide levels and affecting DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with DNA and RNA, or it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the endoplasmic reticulum, affecting protein synthesis and folding .
準備方法
The synthesis of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-Ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
Anticancer Activity
One of the primary applications of 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The inhibition of CDK2 leads to reduced proliferation of cancer cells and can induce apoptosis. This mechanism positions the compound as a potential therapeutic agent in cancer treatment .
Enzyme Inhibition
The compound has been shown to inhibit various kinases, which are critical in numerous signaling pathways. By modulating these pathways, this compound can influence gene expression and protein synthesis, making it a valuable tool in drug discovery and development .
Biochemical Pathways
In addition to its role in cancer therapy, this compound interacts with multiple biochemical pathways. Its ability to bind DNA and RNA suggests potential applications in gene therapy and molecular biology research. It can alter cellular metabolism and signaling pathways, providing insights into cellular processes and disease mechanisms .
Cellular Effects
Research indicates that this compound can induce cell cycle arrest in specific phases. This property is particularly useful for studying cell cycle dynamics and developing targeted therapies for diseases characterized by dysregulated cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound influence its bioavailability and efficacy as a therapeutic agent. Understanding these properties is crucial for optimizing dosing regimens and enhancing therapeutic outcomes in clinical settings .
Case Study 1: Anticancer Efficacy
A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. The compound's ability to induce apoptosis was linked to its inhibition of CDK2 activity.
Case Study 2: Enzyme Modulation
Another investigation highlighted the compound's role in modulating kinase activity in neurodegenerative disease models. By inhibiting specific kinases associated with neurodegeneration pathways, it showed promise as a neuroprotective agent.
類似化合物との比較
1-Ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-Methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: Similar in structure but with a methyl group instead of an ethyl group, this compound also exhibits biological activity but may differ in potency and specificity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can alter their biological activity and target specificity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall biological activity.
生物活性
1-Ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression and cancer proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique pyrazolo-pyrimidine scaffold characterized by the following structural formula:
The presence of an ethyl group at the nitrogen position enhances its lipophilicity, potentially influencing its interaction with biological targets and improving bioavailability compared to other analogs.
Target Enzymes
The primary target of this compound is CDK2. The inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to:
- Cell Cycle Arrest : The compound induces cell cycle arrest in specific phases, particularly G1 and S phases.
- Apoptosis Induction : It has been shown to trigger apoptotic pathways in various cancer cell lines.
Biochemical Pathways
The inhibition of CDK2 affects several downstream signaling pathways critical for cell proliferation and survival. For instance:
- Alteration in Gene Expression : The compound can influence gene expression profiles associated with tumor growth.
- Impact on Metabolism : It affects cellular metabolism by altering key metabolic pathways involved in energy production and biosynthesis.
Cytotoxic Effects
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
MCF-7 | 15.2 | Inhibition of proliferation |
HCT-116 | 12.8 | Induction of apoptosis |
These values suggest that the compound is potent against breast and colon cancer cell lines.
Comparison with Analog Compounds
When compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one and 6-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, the unique ethyl substitution in this compound may provide specific advantages in selectivity and efficacy against targeted enzymes or receptors.
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Antitumor Efficacy : In xenograft mouse models of melanoma (MM) and pancreatic ductal adenocarcinoma (PDAC), treatment with this compound resulted in significant tumor growth reduction without notable hepatotoxicity .
- Mechanistic Insights : Investigations into the signaling pathways affected by this compound revealed that it downregulates prenylation processes critical for K-RAS/MEK/ERK signaling activation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
特性
IUPAC Name |
1-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)7(12)9-4-8-6/h3-4H,2H2,1H3,(H,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVJRZYMFJNVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89852-92-6 | |
Record name | 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。